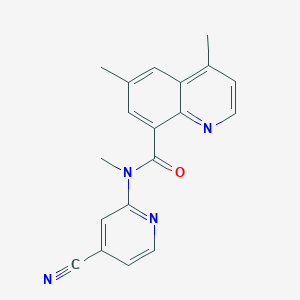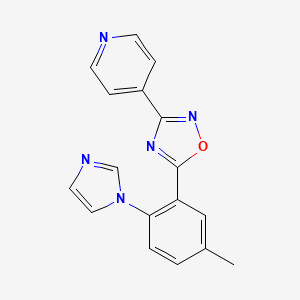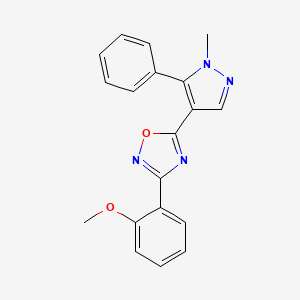![molecular formula C11H17NO3 B6623442 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid, also known as CPB, is a synthetic compound that has been widely studied for its potential therapeutic applications. CPB is a derivative of the natural amino acid, leucine, and has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid is thought to work by inhibiting the activity of enzymes involved in the biosynthesis of cholesterol, including HMG-CoA reductase. This leads to a reduction in the production of cholesterol, which can help to lower blood cholesterol levels.
Biochemical and Physiological Effects
In addition to its cholesterol-lowering effects, 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid has been shown to have a range of other biochemical and physiological effects. These include an increase in insulin sensitivity, a reduction in inflammation, and an improvement in endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid in lab experiments is that it is a synthetic compound, which means that its purity and concentration can be precisely controlled. However, one limitation is that 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid can be expensive to synthesize, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid. One area of interest is the use of 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid as a potential treatment for hypercholesterolemia and other conditions related to cholesterol metabolism. Another area of interest is the development of new synthetic methods for 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid that could make it more accessible for research purposes. Additionally, further studies could investigate the potential of 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid as a treatment for other conditions, such as diabetes and cardiovascular disease.
Synthesemethoden
4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common method involves the reaction of leucine with cyclopropylbutyryl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for a range of conditions. One area of research has focused on 4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid's ability to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which could make it a potential treatment for hypercholesterolemia.
Eigenschaften
IUPAC Name |
4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-8(9-4-5-9)7-10(13)12-6-2-3-11(14)15/h7,9H,2-6H2,1H3,(H,12,13)(H,14,15)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODSLWEVWORCQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCCCC(=O)O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NCCCC(=O)O)/C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-5-[3-(1-methylpyrazol-4-yl)propanoylamino]benzoic acid](/img/structure/B6623363.png)

![N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B6623376.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B6623385.png)
![2-cyclopropylsulfonyl-2-methyl-1-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propan-1-one](/img/structure/B6623393.png)
![N-[4-(5-chlorothiophen-2-yl)butyl]-2-(4-methyl-5-oxo-1,2,4-triazol-1-yl)acetamide](/img/structure/B6623411.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)

![Methyl 2-[4-[(2-methylquinolin-6-yl)methylamino]oxan-4-yl]acetate](/img/structure/B6623423.png)


![4-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]butanoic acid](/img/structure/B6623456.png)
![4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B6623460.png)
![(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid](/img/structure/B6623463.png)